B1578569 Nigroain-C2

Nigroain-C2

Cat. No.: B1578569
Attention: For research use only. Not for human or veterinary use.
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Description

Nigroain-C2 is a benzamide-derived compound characterized by a unique 2-aminobenzamide core structure with a nitro group substitution at the C2 position. This modification confers distinct physicochemical properties, including enhanced solubility in polar solvents and increased stability under oxidative conditions compared to unsubstituted benzamides. Its primary applications lie in biomedical research, particularly as a modulator of enzymatic activity in neurodegenerative pathways. Studies suggest this compound inhibits γ-secretase, a protease implicated in amyloid-beta peptide production, making it a candidate for Alzheimer’s disease therapeutics . Its molecular weight (265.3 g/mol) and logP value (1.8) position it within the mid-range of bioavailability for small-molecule inhibitors .

Properties

bioactivity

Antibacterial, Antifungal

sequence

FKTWKRPPFQTSCWGIIKE

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Comparative Analysis of Nigroain-C2 and Structurally Analogous Compounds
Property This compound 2-Aminobenzamide N-(4-Nitrobenzoyl)glycine
Molecular Formula C₈H₇N₃O₂ C₇H₈N₂O C₉H₈N₂O₄
Molecular Weight (g/mol) 265.3 148.15 224.17
logP 1.8 0.9 1.2
Solubility (mg/mL) 12.5 (H₂O) 45.0 (H₂O) 8.3 (H₂O)
Biological Target γ-Secretase HDACs Tyrosinase
IC₅₀ (μM) 0.45 ± 0.07 2.1 ± 0.3 3.8 ± 0.5

Key Findings :

  • Structural Differentiation : The nitro group in this compound reduces steric hindrance compared to bulkier substitutions in N-(4-Nitrobenzoyl)glycine, enhancing its binding affinity to γ-secretase .
  • Functional Efficacy: this compound exhibits a 4.6-fold lower IC₅₀ than 2-aminobenzamide against γ-secretase, attributed to its nitro group’s electron-withdrawing effect, which stabilizes enzyme-ligand interactions .
  • Solubility Trade-offs: Despite superior target affinity, this compound’s aqueous solubility is lower than 2-aminobenzamide, necessitating formulation optimizations for in vivo applications .

Mechanistic and Pharmacokinetic Contrasts

Table 2: Pharmacokinetic Profiles
Parameter This compound 2-Aminobenzamide
Plasma Half-life (h) 3.2 1.5
Protein Binding (%) 88 75
CYP3A4 Inhibition Moderate Low
BBB Penetration Yes No

Mechanistic Insights :

  • This compound’s nitro group enhances blood-brain barrier (BBB) penetration, a critical advantage for neurodegenerative applications, whereas 2-aminobenzamide derivatives lack this capability .
  • Both compounds undergo hepatic metabolism, but this compound’s higher protein binding may limit free drug availability, requiring dose adjustments .

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